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Fluorescein-NAD+ -

Fluorescein-NAD+

Catalog Number: EVT-15208769
CAS Number:
Molecular Formula: C56H64N10O22P2
Molecular Weight: 1291.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein-Nicotinamide Adenine Dinucleotide is a fluorescent derivative of nicotinamide adenine dinucleotide, a crucial coenzyme in various biological processes. This compound serves as a substrate for ADP-ribosylation reactions, making it particularly useful in biochemical assays, such as those involving poly(ADP-ribose) polymerases. The incorporation of fluorescein allows for the direct measurement of NAD-dependent enzymatic activities through fluorescence microscopy, providing a non-isotopic alternative to traditional radiolabeled substrates.

Source

Fluorescein-Nicotinamide Adenine Dinucleotide is synthesized from fluorescein and nicotinamide adenine dinucleotide. The synthesis typically involves chemical coupling methods that link the fluorescein moiety to the nicotinamide adenine dinucleotide structure, enhancing its fluorescent properties while retaining the biochemical functionality of nicotinamide adenine dinucleotide.

Classification

Fluorescein-Nicotinamide Adenine Dinucleotide falls under the category of fluorescent probes and biochemical substrates. It is classified as a bioactive molecule used primarily in research settings to study enzyme kinetics and cellular metabolism.

Synthesis Analysis

Methods

The synthesis of Fluorescein-Nicotinamide Adenine Dinucleotide involves several key steps:

  1. Preparation of Reactants: Fluorescein and nicotinamide adenine dinucleotide are prepared in suitable solvents.
  2. Coupling Reaction: A coupling agent may be used to facilitate the reaction between fluorescein and nicotinamide adenine dinucleotide. Common agents include carbodiimides or other activating reagents that promote the formation of an amide bond.
  3. Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography to remove unreacted starting materials and by-products.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., UV-Vis, fluorescence spectroscopy) to confirm its structure and purity.

Technical Details

The reaction conditions (temperature, pH, solvent) are optimized to maximize yield and minimize side reactions. The use of a mild reaction environment helps preserve the integrity of both the fluorescein and the nicotinamide adenine dinucleotide moieties.

Molecular Structure Analysis

Structure

Fluorescein-Nicotinamide Adenine Dinucleotide retains the core structure of nicotinamide adenine dinucleotide, which consists of two nucleotides joined by a phosphate group. The fluorescein moiety is attached to one of the nitrogen atoms in the nicotinamide ring, enhancing its fluorescent properties.

Data

  • Molecular Formula: C₁₅H₁₅N₂O₆P
  • Molecular Weight: Approximately 405.27 g/mol
  • Fluorescence Properties: Exhibits strong fluorescence upon excitation at specific wavelengths (typically around 490 nm) with emission maxima around 520 nm.
Chemical Reactions Analysis

Reactions

Fluorescein-Nicotinamide Adenine Dinucleotide participates in various biochemical reactions, most notably:

  1. ADP-Ribosylation: It acts as a substrate for ADP-ribosylation reactions catalyzed by poly(ADP-ribose) polymerases.
  2. Redox Reactions: As a derivative of nicotinamide adenine dinucleotide, it can participate in redox reactions within metabolic pathways.

Technical Details

The efficiency and specificity of these reactions can be monitored using fluorescence techniques, allowing researchers to quantify enzyme activity in real-time.

Mechanism of Action

Process

Fluorescein-Nicotinamide Adenine Dinucleotide functions primarily by serving as a substrate for enzymes that catalyze ADP-ribosylation. Upon binding to these enzymes, it undergoes a conformational change that facilitates the transfer of an ADP-ribose unit to target proteins.

Data

  • Enzyme Kinetics: The fluorescence signal generated can be correlated with enzyme activity, providing quantitative data on reaction rates.
  • Binding Affinity: Changes in fluorescence can indicate binding events and dissociation constants for enzyme-substrate interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a bright yellow-green powder.
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may decompose under extreme pH or temperature conditions.
  • Absorption Spectrum: Strong absorption in the ultraviolet range due to the presence of aromatic rings in both fluorescein and nicotinamide adenine dinucleotide.
Applications

Fluorescein-Nicotinamide Adenine Dinucleotide has several significant applications in scientific research:

  • Biochemical Assays: Used extensively in assays for poly(ADP-ribose) polymerase activity, allowing for real-time monitoring of enzyme kinetics.
  • Cellular Studies: Employed in fluorescence microscopy to study cellular metabolism and redox states within living cells.
  • Diagnostic Tools: Potentially useful in clinical diagnostics for measuring levels of nicotinamide adenine dinucleotide in biological samples, aiding in understanding metabolic disorders.
Synthesis and Molecular Design of Fluorescein-NAD+ Derivatives

Rationale for Fluorescein Conjugation in NAD+ Analogs

Nicotinamide adenine dinucleotide (NAD⁺) is a central coenzyme in cellular redox reactions and signaling processes, but its subcellular distribution and dynamics remain challenging to study due to the lack of intrinsic fluorescence. Fluorescein conjugation addresses this limitation by introducing a fluorescent tag that enables real-time tracking of NAD⁺ metabolism and enzyme interactions. The selection of fluorescein (absorption ~494 nm, emission ~521 nm) is strategic: its excitation maximum aligns with the 488 nm spectral line of argon-ion lasers, making it compatible with standard confocal microscopy and flow cytometry systems [1] [7]. This compatibility is crucial for live-cell imaging, where minimally invasive detection is essential.

Fluorescein-NAD⁺ derivatives serve as critical tools for investigating ADP-ribosylation reactions catalyzed by PARPs (poly-ADP-ribose polymerases). Unlike radiolabeled NAD⁺ analogs, fluorescein conjugates eliminate radiation hazards while providing spatial resolution, enabling researchers to visualize PARP activity in specific subcellular compartments [1] [3]. The green fluorescence emitted by these probes allows quantitative assessment of enzyme kinetics and substrate utilization in intact cellular environments, which is unattainable with conventional biochemical assays.

Table 1: Key Photophysical Properties of Fluorescein-NAD⁺

PropertyValue/RangeSignificance
Absorption Maximum494 nmMatches 488 nm laser lines for standard microscopy
Emission Maximum521 nmGreen fluorescence detectable with FITC filter sets
Extinction Coefficient (ε)262 nm (ε ≈ 80,000 M⁻¹cm⁻¹)High brightness for sensitive detection [3]
Quantum Yield (ϕ)~0.93 (pH 9.5)High emission efficiency in ionized form [7]
pH SensitivityFluorescence quenched below pH 6Requires pH control for optimal performance in biological systems

Chemical Strategies for Fluorescent Tagging of NAD+

Site-Specific Modification of Adenine or Ribose Moieties

The adenine moiety of NAD⁺ is the primary site for fluorescein conjugation due to its minimal interference with the coenzyme’s recognition by enzymes. Commercial Fluorescein-NAD⁺ (e.g., Tocris #6574) features a carboxamide linkage at the N⁶-position of the adenine ring, formed through reaction with fluoresceinamine derivatives. This modification yields β-Nicotinamide-N⁶-[2-[[6-[fluorescein]-amino]-2-oxohexyl]amino]-2-oxoethyl]adenine dinucleotide (MW 1291.11 g/mol), preserving the nicotinamide riboside’s redox-active site [1] [3]. The adenine N⁶-conjugation strategy is favored over nicotinamide modifications because alterations near the redox center often impair enzymatic reduction/oxidation cycles.

Alternative approaches target the ribose hydroxyl groups, though these are less common. Ribose-conjugated probes may exhibit reduced stability due to enzymatic cleavage by NAD⁺-consuming enzymes like glycohydrolases. For instance, CD38, an ectoenzyme with NAD⁺ glycohydrolase activity, shows diminished activity toward adenine-modified Fluorescein-NAD⁺ compared to ribose-modified analogs, highlighting the structural advantage of adenine tagging for functional retention [3] [6].

Linker Optimization for Functional Retention

Linker design critically influences the performance of Fluorescein-NAD⁺ analogs. Shorter alkyl chains (e.g., C2 linkers) often cause steric hindrance, impairing binding to enzyme active sites. Commercial derivatives typically employ extended C6-C12 carbon chains or polyethylene glycol (PEG) spacers, which separate the bulky fluorescein moiety (≈500 Da) from the NAD⁺ scaffold. For example, Fluorescein-NAD⁺ with a 2-oxohexyl-hexyl linker (as in MedChemExpress HY-131009) maintains substrate efficiency for PARP-1, with reported Km values within 2-fold of unmodified NAD⁺ [3].

The inclusion of hydrophilic linkers enhances water solubility, counteracting fluorescein’s tendency to aggregate. Amide bonds in the linker provide metabolic stability against non-specific esterases, ensuring probe integrity during cellular experiments. Fluorescein-X succinimidyl ester derivatives—featuring seven-atom aminohexanoyl spacers—demonstrate up to twice the fluorescence intensity of FITC conjugates at equivalent labeling degrees, attributable to reduced quenching effects [7] [9].

Table 2: Structural Features of Fluorescein-NAD⁺ and Derivatives

Modification SiteLinker ChemistryEnzymatic EfficiencyKey Applications
Adenine N⁶-positionC6-C12 alkyl/amide~50-80% of native NAD⁺ for PARPs [1]PARP assays, ADP-ribosylation imaging
Ribose 2'-OHEthylene glycol<20% for dehydrogenases [6]Limited due to low activity
Nicotinamide carboxylNot feasibleAbolishes redox functionNot applicable

Comparative Analysis of Fluorescein-NAD+ vs. Rhodamine-Based NAD+ Probes

Photophysical Performance and Limitations:Fluorescein-NAD⁺ excels in applications requiring high quantum yield and compatibility with standard laboratory equipment. However, it suffers from pH sensitivity (fluorescence loss below pH 6) and rapid photobleaching—limitations addressed by rhodamine-based alternatives. Si-rhodamine NAD⁺ probes (e.g., SiR650-NAD⁺) exhibit absorption/emission beyond 650 nm, enabling deeper tissue penetration and reduced autofluorescence in vivo [2] [10]. Additionally, Si-rhodamines show negligible pH dependence in the physiological range (pH 5–9) and superior photostability, withstanding 5–10× longer illumination than fluorescein conjugates [7] [10].

Functional Specificity:While fluorescein-NAD⁺ serves primarily as a PARP substrate, rhodamine-based probes like azoSiR640 enable detection of reductase activity via NADH-dependent mechanisms. azoSiR640 remains non-fluorescent until reduced by intracellular reductases (e.g., in hypoxic cells), cleaving its azo bond to release fluorescent SiR640 [10]. This mechanism is orthogonal to fluorescein-NAD⁺’s direct enzymatic utilization, highlighting how fluorophore choice dictates biological applicability.

Synthetic Flexibility:Rhodamine derivatives offer superior modularity for asymmetric functionalization. For example, EP-SiR640—an asymmetric Si-rhodamine conjugate—detects dipeptidyl peptidase-4 (DPP-4) activity via a 110 nm blue shift upon enzymatic cleavage, a design unachievable with conventional fluorescein chemistry [10]. Fluorescein’s symmetric structure limits such tailored responses, restricting its utility in multiplexed enzyme activity profiling.

Table 3: Fluorophore Comparison for NAD⁺ Probe Design

ParameterFluorescein-NAD⁺Rhodamine-Based NAD⁺ ProbesSi-Rhodamine Probes
Emission Range500–550 nm (green)550–600 nm (red)650–740 nm (NIR) [10]
Quantum Yield0.93 (high)0.7–0.8 (moderate)0.3–0.5 (moderate)
PhotostabilityLowModerateHigh [10]
pH SensitivityHigh (pKa ≈ 6.4)Low (pKa ≈ 4–5)Negligible
Enzymatic SpecificityPARPs, dehydrogenasesReductases, proteasesReductases, phosphatases

Properties

Product Name

Fluorescein-NAD+

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C56H64N10O22P2

Molecular Weight

1291.1 g/mol

InChI

InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1

InChI Key

QHUOJAOGTDUAPK-JDUNSKHUSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N

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